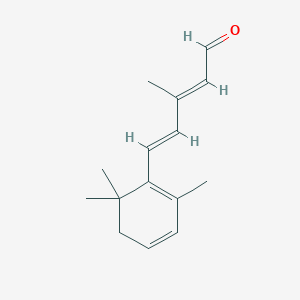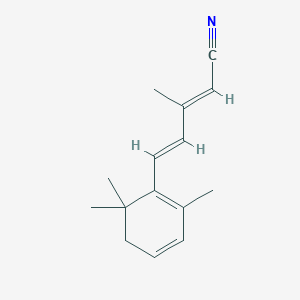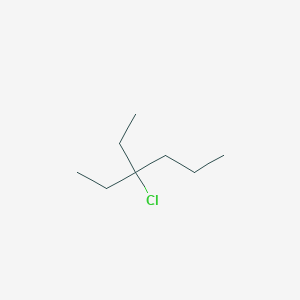
3-Chloro-3-ethylhexane
Descripción general
Descripción
3-Chloro-3-ethylhexane is an organic compound with the molecular formula C8H17Cl. It is a member of the alkyl halides family, where a chlorine atom is bonded to a carbon atom within an alkane structure. This compound is characterized by its relatively simple structure, consisting of a hexane backbone with an ethyl group and a chlorine atom attached to the third carbon atom.
Aplicaciones Científicas De Investigación
3-Chloro-3-ethylhexane has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of new drugs and medicinal compounds.
Material Science: It is utilized in the production of specialty polymers and materials with unique properties.
Chemical Engineering:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Chloro-3-ethylhexane can be synthesized through several methods, including:
Halogenation of Alkanes: One common method involves the free radical halogenation of 3-ethylhexane using chlorine gas under ultraviolet light. This process introduces a chlorine atom at the third carbon position.
Substitution Reactions: Another method involves the substitution of a hydroxyl group in 3-ethyl-3-hexanol with a chlorine atom using reagents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3).
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and controlled reaction conditions to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-3-ethylhexane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions (SN1 and SN2 mechanisms), where the chlorine atom is replaced by a nucleophile such as hydroxide (OH-), cyanide (CN-), or ammonia (NH3).
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions (E1 and E2 mechanisms) to form alkenes, such as 3-ethylhex-2-ene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3) are commonly used under mild to moderate temperatures.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used under elevated temperatures.
Major Products
Nucleophilic Substitution: Products include 3-ethyl-3-hexanol, 3-ethylhexanenitrile, and 3-ethylhexylamine.
Elimination Reactions: The major product is 3-ethylhex-2-ene.
Mecanismo De Acción
The mechanism of action of 3-Chloro-3-ethylhexane primarily involves its reactivity as an alkyl halide. The chlorine atom, being electronegative, creates a polar bond with the carbon atom, making the carbon susceptible to nucleophilic attack. This polar bond facilitates various substitution and elimination reactions, allowing the compound to act as a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-3-ethylhexane: Similar structure but with a bromine atom instead of chlorine.
3-Iodo-3-ethylhexane: Similar structure but with an iodine atom instead of chlorine.
3-Chloro-3-methylhexane: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
3-Chloro-3-ethylhexane is unique due to its specific combination of an ethyl group and a chlorine atom on the hexane backbone. This combination imparts distinct reactivity patterns, making it a valuable compound in various chemical reactions and industrial applications.
Propiedades
IUPAC Name |
3-chloro-3-ethylhexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Cl/c1-4-7-8(9,5-2)6-3/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMWAYCVQYANPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)(CC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337683 | |
| Record name | 3-Chloro-3-ethylhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116530-76-8 | |
| Record name | 3-Chloro-3-ethylhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methyl-3-oxatetracyclo[5.2.1.02,4.05,9]decane](/img/structure/B48380.png)

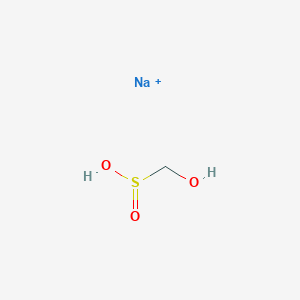
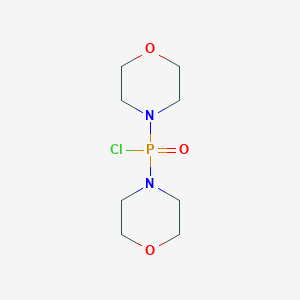
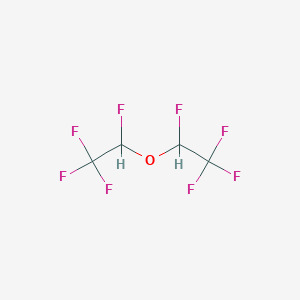
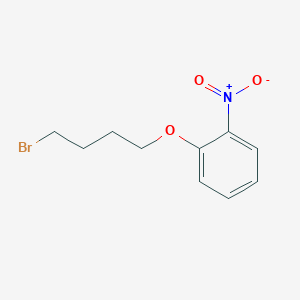
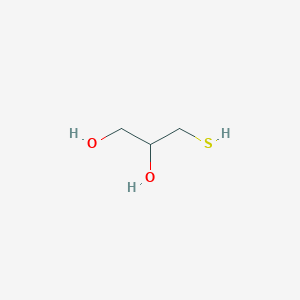
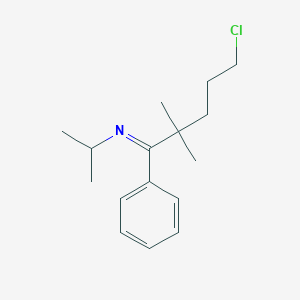


![1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol](/img/structure/B48408.png)
